(2R)-Flavanomarein is a prenylated flavonoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is derived from various plant sources, particularly from the genus Coreopsis, and is recognized for its potential therapeutic applications in medicine and nutrition.
Flavanomarein is primarily extracted from Coreopsis tinctoria, a flowering plant known for its rich flavonoid content. This compound can also be found in other plants within the Asteraceae family. The extraction process often involves using solvents like methanol or ethanol to isolate flavonoids from plant materials.
Flavanomarein belongs to the class of compounds known as flavonoids, specifically under the subclass of flavanones due to its structural characteristics. It is classified based on its chemical structure, which includes a chromone backbone with hydroxyl and prenyl groups.
The synthesis of (2R)-flavanomarein can be achieved through several methods:
(2R)-Flavanomarein has a molecular formula of and a molecular weight of approximately 434.39 g/mol. Its structure features multiple hydroxyl groups that contribute to its biological activity. The compound's stereochemistry is characterized by the presence of a chiral center at the C-2 position, which is critical for its interaction with biological targets.
(2R)-Flavanomarein participates in various chemical reactions that contribute to its biological activities:
The mechanism of action for (2R)-flavanomarein involves multiple pathways:
Quantitative analyses using high-performance liquid chromatography (HPLC) have been employed to determine the concentration and purity of (2R)-flavanomarein in extracts .
(2R)-Flavanomarein has several scientific uses:
The Syk/TGF-β1/Smad pathway is a central mediator of fibrotic processes in diabetic nephropathy. (2R)-Flavanomarein (FM) exerts its anti-fibrotic effects by targeting this pathway at multiple nodes, thereby inhibiting epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) accumulation.
FM directly binds to and inhibits spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase implicated in inflammation and fibrosis. Computational reverse docking studies identified Syk as the highest-affinity target among 43 candidate proteins, with FM exhibiting superior binding energy (-75.1069 kcal/mol) compared to the endogenous Syk ligand LASW836 (-57.4404 kcal/mol) [2] [4]. Key interactions involve:
Table 1: Syk-Flavanomarein Binding Parameters
Analysis Method | Binding Energy/Binding Affinity | Critical Residues | Functional Outcome |
---|---|---|---|
Molecular Docking | -75.1069 kcal/mol | Lys458, Asn499, Asp512 | Syk kinase inhibition |
Surface Plasmon Resonance | KD = 30.64 μM | Not applicable | Concentration-dependent binding |
Molecular Dynamics | RMSD equilibrium after 12 ps | Lys458 (H-bond stability) | Complex stabilization |
Syk inhibition by FM disrupts TGF-β1 activation and downstream fibrogenic signaling:
Table 2: Effects of Flavanomarein on EMT Markers in HG-Stimulated HK-2 Cells
EMT Marker | Function in Fibrosis | Change (HG vs. Control) | FM Effect (80 μM) |
---|---|---|---|
E-cadherin | Cell adhesion maintenance | ↓ 60% | ↑ 150% |
α-SMA | Myofibroblast differentiation | ↑ 3-fold | ↓ 70% |
Vimentin | Mesenchymal cell integrity | ↑ 2.5-fold | ↓ 65% |
Fibronectin | ECM accumulation | ↑ 4-fold | ↓ 75% |
FM attenuates Smad2/4 activation, the canonical signaling cascade downstream of TGF-β1:
The mechanistic cascade can be summarized as:FM → Syk binding → Syk inactivation → TGF-β1 suppression → p-Smad2/Smad4 downregulation → EMT inhibition
This pathway antagonism positions FM as a dual-targeting agent against Syk-initiated inflammation and TGF-β1-driven fibrosis, key processes in DN progression [2] [4] [8].
Concluding Remarks
(2R)-Flavanomarein emerges as a multifaceted inhibitor of fibrotic signaling cascades, with its Syk-targeted action serving as the linchpin for broader modulation of the TGF-β1/Smad axis. Its ability to suppress EMT and ECM accumulation in renal cells underscores its therapeutic potential for diabetic nephropathy and possibly other TGF-β1-driven fibrotic disorders. Future research should explore its efficacy in in vivo models and its interactions with parallel pathways, such as ROS/Nrf2—a common flavonoid target [6] [7]. Nevertheless, the precise stereochemical specificity and Syk-binding affinity of (2R)-Flavanomarein make it a promising candidate for rational drug development against tissue fibrosis.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7